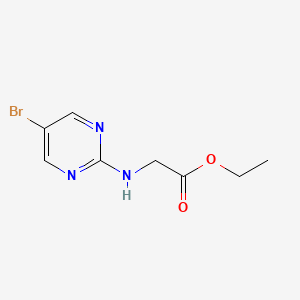

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate

Übersicht

Beschreibung

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is a chemical compound with the CAS Number: 1159823-83-2. Its molecular formula is C8H10BrN3O2 and it has a molecular weight of 260.09 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 369.4±48.0°C at 760 mmHg and a density of 1.580±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A derivative of ethyl 2-(5-bromopyrimidin-2-ylamino)acetate was synthesized and characterized through single crystal X-ray analysis and vibrational spectral studies. This process illustrates the compound's role in the formation of new mecarbinate derivatives, highlighting its importance in structural chemistry and molecular design (Da-Yun Luo et al., 2019).

Reactivity Studies

Research on the reactivity of 2-aminopyridine and Meldrum’s acid with this compound underscores its utility in generating a range of compounds under different conditions. This work demonstrates the compound's versatility in chemical synthesis, offering pathways to diverse molecular architectures (Sara Asadi et al., 2021).

Antioxidant and Antitumor Activities

The compound serves as a precursor in the synthesis of new thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives. These derivatives have been evaluated for their antioxidant and antitumor activities, indicating the compound's potential as a starting material for therapeutic agents (A. Abu-Hashem et al., 2011).

Radical Chemistry in Drug Development

This compound has been utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters through the Minisci reaction. This method is noted for its regioselectivity and efficiency, enabling the creation of pharmacologically active molecules, including potent CK2 inhibitors. The application demonstrates the compound's role in innovative drug development strategies (C. Regan et al., 2012).

Memory Enhancement Studies

In pharmacological research, derivatives of this compound have been investigated for their effects on memory enhancement in mice. This exploration into neuropharmacology suggests potential applications in developing treatments for memory-related disorders (Li Ming-zhu, 2007).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which advise on measures to take for handling, storage, and disposal .

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

Given its chemical structure, it may interact with its targets via hydrogen bonding or other types of chemical interactions

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. The compound’s pyrimidine ring structure suggests that it may interact with enzymes or receptors involved in nucleotide metabolism or signaling . .

Result of Action

Given the compound’s chemical structure, it may have the potential to modulate the activity of enzymes or receptors involved in nucleotide metabolism or signaling . .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and thus its ability to interact with its targets

Eigenschaften

IUPAC Name |

ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJIEFRRPDPTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695129 | |

| Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159823-83-2 | |

| Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

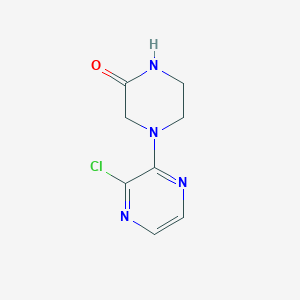

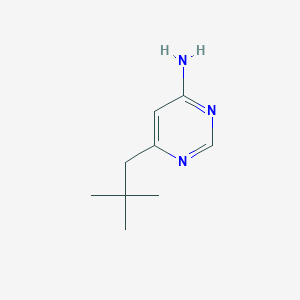

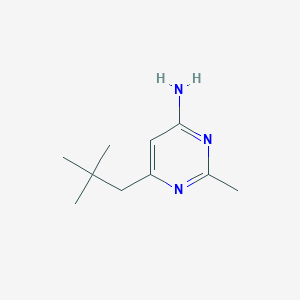

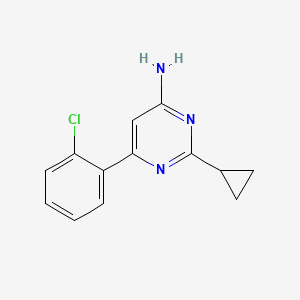

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)